n-(2-Bromophenyl)pyridine-3-carboxamide
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Overview
Description
N-(2-Bromophenyl)pyridine-3-carboxamide: is an organic compound with the molecular formula C12H9BrN2O It is a derivative of pyridine and is characterized by the presence of a bromine atom attached to the phenyl ring and a carboxamide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)pyridine-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted phenylpyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
N-(2-Bromophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-Bromophenyl)pyridine-3-carboxamide
- N-(2-Cyanophenyl)pyridine-2-carboxamide
- 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Comparison: N-(2-Bromophenyl)pyridine-3-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research applications.
Properties
CAS No. |
75075-29-5 |
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Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
N-(2-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) |
InChI Key |
DAEBOTHXJLKXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
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